2,3-Dibromo-5-chlorothiophene
Overview
Description
2,3-Dibromo-5-chlorothiophene is a halogenated thiophene derivative with the molecular formula C4HBr2ClS. It is a heterocyclic compound containing sulfur and is characterized by the presence of two bromine atoms and one chlorine atom attached to the thiophene ring. This compound is of significant interest in organic synthesis and material science due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-chlorothiophene typically involves the halogenation of thiophene derivatives. One common method is the bromination of 5-chlorothiophene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and ensuring consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-chlorothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings, which are commonly used in the synthesis of conjugated polymers and other complex molecules.
Reduction Reactions: The compound can be reduced to form thiophene derivatives with fewer halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Coupling Reactions: Palladium or nickel catalysts are employed in the presence of organometallic reagents like boronic acids or stannanes.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution Products: Thiophene derivatives with various functional groups replacing the halogens.
Coupling Products: Conjugated polymers and complex organic molecules.
Reduction Products: Partially or fully dehalogenated thiophene derivatives.
Scientific Research Applications
2,3-Dibromo-5-chlorothiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-chlorothiophene is primarily based on its ability to undergo various chemical reactions due to the presence of reactive halogen atoms. These reactions enable the compound to form covalent bonds with other molecules, leading to the formation of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3-chlorothiophene: Another halogenated thiophene derivative with similar reactivity but different substitution pattern.
2,3,5-Tribromothiophene: A thiophene derivative with three bromine atoms, offering different reactivity and applications.
2-Bromo-5-chlorothiophene: A simpler derivative with only one bromine and one chlorine atom, used in similar synthetic applications.
Uniqueness
2,3-Dibromo-5-chlorothiophene is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
2,3-dibromo-5-chlorothiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2ClS/c5-2-1-3(7)8-4(2)6/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHDOFJWIFEXBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2ClS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308081 | |
Record name | 2,3-Dibromo-5-chlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60404-19-5 | |
Record name | 2,3-Dibromo-5-chlorothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60404-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromo-5-chlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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